molecular formula C6H7N5 B1218844 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 33376-96-4

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Katalognummer B1218844
CAS-Nummer: 33376-96-4
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: WCHZTJMYPRSTPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and related compounds has been achieved through various methods. One notable synthesis involves the three-component reactions of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone, showcasing the versatility in synthesizing derivatives of this compound (Komykhov et al., 2017). Another approach is the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate under solvent-free conditions in supercritical carbon dioxide, highlighting an eco-friendly synthesis route (Baklykov et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of this compound involves understanding the arrangement and connectivity of its atoms. Techniques such as X-ray diffraction (XRD) and spectroscopic methods (NMR, IR) have been used to characterize the structure of derivatives of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. For instance, a study provided detailed insights into the crystal structure, spectroscopic characterization, and theoretical DFT calculations to elucidate the molecular geometry and electronic properties of a novel derivative (Lahmidi et al., 2019).

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Antiviral Drugs
    • Field : Pharmaceutical Chemistry
    • Application : “5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one” is an intermediate product in the synthesis of the antiviral drug Triazid® .
    • Method : This compound was obtained for the first time by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .
    • Results : The synthesis process was successful and resulted in the production of the intermediate product for the antiviral drug .
  • Antileishmanial Effects

    • Field : Biomedical Research
    • Application : This compound has been used in the synthesis of new complexes that have shown antiproliferative in vitro activity against Leishmania infantum and Leishmania braziliensis .
    • Method : The compound was used as a ligand to synthesize Cu (II) and Co (II) complexes. These complexes displayed a wide structural diversity and were tested against Leishmania spp .
    • Results : The compounds were found to be highly active against L. infantum and L. braziliensis. They had an effect on the energy metabolism of the parasites at the level of the NAD+/NADH balance and the organelle membranes, causing their degradation and cell death .
  • Inhibition of Influenza Virus RNA Polymerase

    • Field : Virology
    • Application : Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including “5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine”, have been found to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
    • Method : The compound was used in the synthesis of a set of compounds. These compounds were then tested for their ability to inhibit influenza virus RNA polymerase .
    • Results : One of the compounds was found to have a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
  • Structural and Magnetic Properties

    • Field : Material Science
    • Application : This compound has been used as a ligand to synthesize novel multidimensional complexes with diverse topologies and dimensionality .
    • Method : The compound was used to synthesize three novel complexes with metallic (II) salts. Each compound showed a different and unusual coordination mode .
    • Results : The polynuclear complexes showed weak ferromagnetic and antiferromagnetic behaviour .
  • Potential Therapeutic Targets

    • Field : Biomedical Research
    • Application : Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including “5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine”, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
    • Method : The compound was used in the synthesis of a set of compounds. These compounds were then tested for their ability to inhibit fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 .
    • Results : The compounds were found to have a promising ability to inhibit FABP4 and FABP5 .
  • Inhibition of SARS-CoV-2 Main Protease

    • Field : Virology
    • Application : Attention has been given to the development of furin inhibitors as a potential therapeutic platform against SARS-CoV-2 infection .
    • Method : The compound was used in the synthesis of a set of compounds. These compounds were then tested for their ability to inhibit SARS-CoV-2 main protease .
    • Results : The compounds were found to have a promising ability to inhibit SARS-CoV-2 main protease .

Eigenschaften

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHZTJMYPRSTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187001
Record name Desdiethyltrapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS RN

33376-96-4
Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33376-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desdiethyltrapidil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033376964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desdiethyltrapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Citations

For This Compound
33
Citations
X Zhai, YF Zhao, YJ Liu, Y Zhang, FQ Xun… - Chemical and …, 2008 - jstage.jst.go.jp
A series of novel N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl) furan-2-yl-methylthio) propyl)-[1, 2, 4] triazolo-[1, 5-a] pyrimidine-7-amine derivatives were synthesized and evaluated for …
Number of citations: 26 www.jstage.jst.go.jp
JL Huo, S Wang, XH Yuan, B Yu, W Zhao… - European Journal of …, 2021 - Elsevier
In this work, we reported the discovery of compound 6i with potent antiproliferative activity against MGC-803. Among these compounds, the most potent compound 6i could effectively …
Number of citations: 20 www.sciencedirect.com
O Iwaloye, OO Elekofehinti, F Olawale… - Letters in Drug …, 2023 - ingentaconnect.com
Background: Plasmodium falciparum dihydroorotate dehydrogenase (PfDODH) is one of the enzymes currently explored in the treatment of malaria. Although there is currently no …
Number of citations: 3 www.ingentaconnect.com
S Wang, SQ Wang, QX Teng, L Yang… - Journal of Medicinal …, 2020 - ACS Publications
ABCB1 is a promising therapeutic target for overcoming multidrug resistance (MDR). In this work, we reported the structure-based design of triazolo[1,5-a]pyrimidines as new ABCB1 …
Number of citations: 22 pubs.acs.org
D Choudhury, N Chakraborty, P Chetia… - … University Journal of …, 2011 - academia.edu
The enzyme Dihydroorate dehydrogenase (DHOD) present in the fatal malarial parasite Plasmodium falciparum that catalyses the rate limiting step of the pyrimidine salvage pathway …
Number of citations: 1 www.academia.edu
ZY Ibrahim, A Uzairu… - Future Journal of …, 2021 - fjps.springeropen.com
The sixteen (16) designed data set of substituted aryl amine-based triazolopyrimidine were docked against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) …
Number of citations: 5 fjps.springeropen.com
O Iwaloye, O Elekofehinti, F Olawale, P Chukwuemeka… - 2021 - preprints.org
Plasmodium falciparum dihydroorotate dehydrogenase (PfDODH) is one of the enzymes currently explored in the treatment of malaria. Although there is currently no clinically approved …
Number of citations: 5 www.preprints.org
R Gujjar, F El Mazouni, KL White, J White… - Journal of medicinal …, 2011 - ACS Publications
Malaria is one of the leading causes of severe infectious disease worldwide; yet, our ability to maintain effective therapy to combat the illness is continually challenged by the …
Number of citations: 175 pubs.acs.org
ES Zuniga, A Korkegian, S Mullen, EJ Hembre… - Bioorganic & Medicinal …, 2017 - Elsevier
We identified a di-substituted triazolopyrimidine with anti-tubercular activity against Mycobacterium tuberculosis. Three segments of the scaffold were examined rationally to establish a …
Number of citations: 49 www.sciencedirect.com
ZY Ibrahim, A Uzairu, G Shallangwa, S Abechi - Chemistry Africa, 2021 - Springer
A blend of genetic algorithm with multiple linear regression (GA-MLR) method was utilized in generating a quantitative structure–activity relationship (QSAR) model on the antimalarial …
Number of citations: 3 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.